3-tert-Butylcyclohex-3-en-1-ol
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Overview
Description
3-tert-Butylcyclohex-3-en-1-ol is an organic compound with the molecular formula C10H18O It is a cyclohexene derivative with a tert-butyl group attached to the third carbon and a hydroxyl group on the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butylcyclohex-3-en-1-ol can be achieved through several methods. One common approach involves the reduction of 3-tert-butylcyclohexanone using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of 3-tert-butylcyclohexanone. This process uses a metal catalyst such as palladium on carbon (Pd/C) and hydrogen gas under elevated pressure and temperature to achieve the desired reduction .
Chemical Reactions Analysis
Types of Reactions
3-tert-Butylcyclohex-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form saturated alcohols using reducing agents such as NaBH4 or LiAlH4.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: CrO3 in acetic acid or PCC in dichloromethane (DCM).
Reduction: NaBH4 in methanol or LiAlH4 in THF.
Substitution: SOCl2 in pyridine or PBr3 in DCM.
Major Products Formed
Oxidation: 3-tert-Butylcyclohex-3-en-1-one.
Reduction: 3-tert-Butylcyclohexanol.
Substitution: 3-tert-Butylcyclohex-3-en-1-chloride or 3-tert-Butylcyclohex-3-en-1-bromide.
Scientific Research Applications
3-tert-Butylcyclohex-3-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a precursor for various industrial processes .
Mechanism of Action
The mechanism of action of 3-tert-Butylcyclohex-3-en-1-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
3-tert-Butylcyclohexanol: Similar structure but lacks the double bond in the cyclohexene ring.
3-tert-Butylcyclohexanone: Contains a ketone group instead of a hydroxyl group.
3-tert-Butylcyclohex-3-en-1-chloride: Chlorine atom replaces the hydroxyl group.
Uniqueness
3-tert-Butylcyclohex-3-en-1-ol is unique due to the presence of both a tert-butyl group and a hydroxyl group on a cyclohexene ring.
Properties
CAS No. |
140837-17-8 |
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Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
3-tert-butylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C10H18O/c1-10(2,3)8-5-4-6-9(11)7-8/h5,9,11H,4,6-7H2,1-3H3 |
InChI Key |
KMQBHWVZJAYESM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CCCC(C1)O |
Origin of Product |
United States |
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